2-氰基环戊烷-1-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

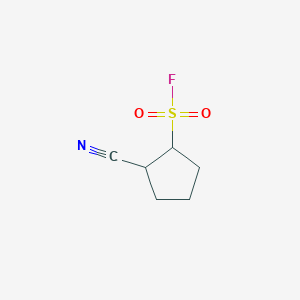

2-Cyanocyclopentane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 2193067-44-4 . It has a molecular weight of 177.2 and its IUPAC name is 2-cyanocyclopentane-1-sulfonyl fluoride . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for 2-Cyanocyclopentane-1-sulfonyl fluoride is 1S/C6H8FNO2S/c7-11(9,10)6-3-1-2-5(6)4-8/h5-6H,1-3H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyanocyclopentane-1-sulfonyl fluoride are not found, sulfonyl fluorides are known to be involved in Sulfur(VI) Fluoride Exchange (SuFEx) reactions . These reactions generate specific covalent linkages between proteins in cells and in vivo, which opens innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .Physical And Chemical Properties Analysis

2-Cyanocyclopentane-1-sulfonyl fluoride is a powder with a molecular weight of 177.2 . It is stored at a temperature of -10 .科学研究应用

Organic Synthesis

2-Cyanocyclopentane-1-sulfonyl fluoride is utilized in organic synthesis for the introduction of sulfonyl fluoride groups into organic molecules. This compound serves as a reagent for fluorosulfonylation , a process that adds a sulfonyl fluoride group to another molecule, often enhancing its reactivity or altering its biological activity .

Chemical Biology

In chemical biology, this compound is used as a warhead in the design of covalent inhibitors. Its ability to react with specific amino acids in enzymes or proteins allows for the targeted modulation of biological processes, which is crucial for understanding disease mechanisms and developing therapeutic agents .

Drug Discovery

The sulfonyl fluoride group in 2-Cyanocyclopentane-1-sulfonyl fluoride can improve the pharmacokinetic properties of drug candidates. It is often used in the development of protease inhibitors , where it can irreversibly bind to the active site of proteases, leading to potential treatments for various diseases .

Materials Science

In materials science, this compound contributes to the development of novel materials with unique properties. Its incorporation into polymers can result in materials with enhanced stability, potentially useful for creating long-lasting medical implants or environmentally resistant coatings .

Fluorosulfonylation Reactions

2-Cyanocyclopentane-1-sulfonyl fluoride is pivotal in photocatalytic fluorosulfonylation reactions. These reactions are essential for constructing complex molecules with precise three-dimensional structures, which can have applications ranging from advanced manufacturing to nanotechnology .

Cycloaddition Reactions

This compound may also find use in cycloaddition reactions , particularly in the creation of cyclic structures that are prevalent in natural products and pharmaceuticals. Its unique structure could facilitate the formation of novel ring systems through [2+2] or [4+2] cycloadditions .

SuFEx Click Chemistry

In the realm of click chemistry, 2-Cyanocyclopentane-1-sulfonyl fluoride can be employed in SuFEx (Sulfur Fluoride Exchange) reactions. These reactions are highly efficient and selective, making them suitable for synthesizing a wide array of functional molecules rapidly and reliably .

Synthesis Methods Development

Lastly, the compound is central to the development of new synthesis methods for sulfonyl fluorides. Researchers are continually exploring more efficient, safer, and greener ways to synthesize sulfonyl fluoride-containing compounds, with 2-Cyanocyclopentane-1-sulfonyl fluoride often serving as a model or target molecule in these studies .

安全和危害

The safety information for 2-Cyanocyclopentane-1-sulfonyl fluoride includes pictograms GHS05, GHS07 with the signal word "Danger" . Hazard statements include H314, H335 . Precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501 .

未来方向

Sulfonyl fluorides, including 2-Cyanocyclopentane-1-sulfonyl fluoride, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The concept of Sulfur(VI) Fluoride Exchange (SuFEx) was pioneered by Sharpless and co-workers as the next generation of click chemistry in 2014 . This has opened up new horizons for the synthesis of sulfonyl fluorides .

属性

IUPAC Name |

2-cyanocyclopentane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FNO2S/c7-11(9,10)6-3-1-2-5(6)4-8/h5-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODOZFYJEIOTCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2193067-44-4 |

Source

|

| Record name | 2-cyanocyclopentane-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2975374.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2975376.png)

![2-chloro-3-{[3-(1H-imidazol-1-yl)propyl]amino}naphthoquinone](/img/structure/B2975380.png)

![4-[[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2975382.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2975384.png)

![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-morpholinoethyl)acetamide](/img/structure/B2975389.png)